molecular formula C6H12O3 B2427999 2-(Butan-2-yloxy)acetic acid CAS No. 99116-02-6

2-(Butan-2-yloxy)acetic acid

Cat. No.: B2427999
CAS No.: 99116-02-6
M. Wt: 132.159
InChI Key: IKUWHVIKVZSENZ-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)acetic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Butan-2-yloxy)acetic acid can be synthesized through the esterification of acetic acid with butan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond . Another method involves the nucleophilic substitution reaction where butan-2-ol reacts with a suitable acylating agent like acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : 2-(Butan-2-yloxy)acetic acid serves as a vital building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, enhancing its utility in synthetic pathways.

2. Biology

  • Biological Activity Studies : Research has indicated that this compound exhibits potential biological activities. For instance, studies have explored its effects on enzyme activity and metabolic pathways, particularly in relation to plant growth regulators and herbicides.

3. Medicine

  • Pharmaceutical Development : The compound is investigated for its potential therapeutic properties. It may play a role as a precursor in the synthesis of drugs targeting various medical conditions, including inflammation and metabolic disorders.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of several compounds related to this compound. The research focused on its efficacy against enteroviruses, revealing that modifications to the compound's structure could enhance its antiviral activity significantly. The findings suggested that specific substitutions could improve selectivity indices, making it a candidate for further drug development .

Case Study 2: Enzyme Interaction

In another investigation, researchers studied the interaction of this compound with certain enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, potentially influencing metabolic rates and pathways relevant to both human health and agricultural applications .

Table 1: Summary of Applications

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisSynthesis of pharmaceuticals
BiologyStudies on enzyme interactionsPlant growth regulation
MedicinePotential therapeutic agentAnti-inflammatory drugs

Table 2: Case Study Findings

Study FocusKey FindingsImplications
Antiviral ActivityEnhanced activity with structural modificationsDrug development potential
Enzyme InteractionModulation of metabolic pathwaysApplications in health/agriculture

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic interactions .

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Similar ester with a butyl group instead of butan-2-yloxy.

    Ethyl acetate: Another ester with an ethyl group.

    Methyl acetate: Ester with a methyl group.

Uniqueness

2-(Butan-2-yloxy)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other esters. Its butan-2-yloxy group provides steric hindrance and influences its interaction with other molecules, making it valuable for specific applications in synthesis and industry .

Biological Activity

2-(Butan-2-yloxy)acetic acid, with the chemical formula C7H14O3 and CAS number 99116-02-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C7H14O3
  • Molecular Weight : 158.18 g/mol
  • Structure : The compound features an acetic acid moiety with a butan-2-yloxy group, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential therapeutic applications. Key areas of interest include:

  • Anti-inflammatory Effects : Initial studies suggest that the compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant capabilities, which could protect cells from oxidative stress.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Target Enzymes

Research indicates that this compound may interact with various enzymes, particularly those involved in lipid metabolism. For instance:

  • Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), leading to reduced phospholipid accumulation in cells, which is relevant for conditions like phospholipidosis .

Cellular Pathways

The compound may modulate several signaling pathways:

  • NF-kB Pathway : Inhibition of this pathway can lead to decreased expression of inflammatory mediators.
  • Nrf2 Activation : Potential activation of Nrf2 could enhance the cellular antioxidant response.

Study 1: Anti-inflammatory Activity

A study published in Pharmacology Reports demonstrated that derivatives similar to this compound significantly reduced inflammation markers in animal models. The mechanism was linked to the downregulation of TNF-alpha and IL-6 levels .

Study 2: Antioxidant Properties

Research conducted at a university laboratory assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a moderate ability to scavenge free radicals, suggesting potential use as a dietary supplement or therapeutic agent.

Study 3: Enzyme Interaction Analysis

In vitro assays showed that this compound inhibited PLA2 activity with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential application in treating conditions associated with excessive phospholipid accumulation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundPLA2 Inhibition<100[Research Study]
Flavone Acetic Acid AnalogueCytokine Induction-[Study on FAA]
Methyl SalicylateAnti-inflammatory<50[General Pharmacology]

Properties

IUPAC Name

2-butan-2-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUWHVIKVZSENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 3-neck 1-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added 500 ml of 2-butanol under nitrogen. Sodium spheres (3.31 g, 0.144 moles) were then added and the mixture heated at reflux for 6 hours and then stirred at room temperature overnight. A solution of bromoacetic acid (10.00 g, 0.072 moles) in 10 ml of 2-butanol was then added dropwise and the mixture stirred at room temperature for 24 hours. The mixture was then concentrated in vacuo to remove the 2-butanol and the resulting white solid dissolved in 100 ml of water. This aqueous solution was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 8.1 g of the product as a pale yellow oil.
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500 mL
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